molecular formula C7H8ClN3O2 B1455730 2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide CAS No. 1354957-99-5

2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide

Cat. No. B1455730
CAS RN: 1354957-99-5
M. Wt: 201.61 g/mol
InChI Key: RLBHFYVFVXOPST-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide” is a chemical compound that contains an oxadiazole ring . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles, including “2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide”, often involves annulation reactions, followed by desulfurization/intramolecular rearrangement . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Anti-Infective Agents

Lastly, oxadiazole derivatives have been synthesized as anti-infective agents with antibacterial, antiviral, and anti-leishmanial activities. The compound could be studied for its effectiveness against various pathogens, contributing to the development of new treatments for infectious diseases .

Mechanism of Action

While the specific mechanism of action for “2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide” is not provided, oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used in the treatment of various diseases .

Future Directions

Oxadiazoles, including “2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide”, have potential for a wide range of applications . They have been used in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c8-3-5(12)9-7-10-6(11-13-7)4-1-2-4/h4H,1-3H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBHFYVFVXOPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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